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Compound of Interest

Compound Name:
4-Phenylthiazol-2-amine

monohydrobromide

CAS No.: 34161-31-4

Cat. No.: B12050589

Get Quote

The journey to determining a crystal structure begins with the synthesis of the compound and

the subsequent growth of high-quality single crystals. The most common and historically

significant method for synthesizing 2-aminothiazoles is a variant of the Hantzsch thiazole

synthesis.

Experimental Protocol: Classical Synthesis
The synthesis of 2-amino-4-phenylthiazole is typically achieved by the reaction of an α-

haloketone (generated in situ) with a thiourea.[3]

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add

acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[4]

Reaction Execution: The mixture is heated under reflux for several hours (typically 4-12

hours).[3][4] The iodine first reacts with acetophenone to form α-iodoacetophenone, the
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reactive intermediate. This is then attacked by the sulfur atom of thiourea, followed by

intramolecular cyclization and dehydration to form the thiazole ring.

Workup and Purification: Upon cooling, the reaction mixture is washed with diethyl ether to

remove unreacted starting materials. The resulting solid is then treated with a base, such as

concentrated ammonium hydroxide, to neutralize the hydroiodide salt and precipitate the free

base.[3]

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallizing the

purified solid from a suitable solvent, such as methanol.[3]

Alternative Synthesis: Microwave-Assisted Protocol
Modern synthetic chemistry often employs microwave irradiation to dramatically reduce

reaction times and improve yields.

Comparative Analysis: Classical vs. Microwave Synthesis
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Parameter
Classical Reflux
Method

Microwave-
Assisted Method

Rationale for
Improvement

Reaction Time 4 - 12 hours[3][4] ~5-7 minutes[5]

Microwave energy

provides rapid,

uniform heating of the

polar reactants,

accelerating the

reaction rate

significantly compared

to conventional

surface heating.

Yield ~70%[6] >90%[5]

The high efficiency

and reduced reaction

time minimize the

formation of

degradation

byproducts, leading to

a cleaner reaction and

higher product yield.

Solvent Use
Often requires organic

solvents for reflux.

Can be performed

under solvent-free

conditions or with

minimal solvent.[5]

Aligns with the

principles of green

chemistry by reducing

solvent waste.
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Caption: Workflow from synthesis to X-ray diffraction analysis.
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The Crystal Structure of 2-Amino-4-phenylthiazole
(Free Base)
The seminal work published in Acta Crystallographica provides the definitive crystal structure of

the title compound, C₉H₈N₂S.[3] The analysis reveals a molecule with distinct structural

features that govern its solid-state behavior.

Core Crystallographic Data
Parameter 2-Amino-4-phenylthiazole

Chemical Formula C₉H₈N₂S

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 12.031 (3)

b (Å) 5.679 (2)

c (Å) 12.553 (4)

β (°) 104.98 (2)

**Volume (Å³) ** 829.1 (4)

Z 4

R-factor 0.057

Reference Au-Alvarez, O., et al. (1999)[3]

Molecular Geometry and Planarity
A key feature of the molecule is its near-planarity. The dihedral angle between the least-

squares planes of the phenyl and thiazole rings is a mere 6.2 (3)°.[3] This planarity suggests a

degree of electronic conjugation between the two ring systems, facilitated by the C4-C6 bond

connecting them. This bond has a length of 1.473 (5) Å, which is shorter than a typical C(sp²)-

C(sp²) single bond, indicating some double-bond character.[3]

Caption: Molecular structure of 2-amino-4-phenylthiazole.
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Intermolecular Interactions: The Hydrogen-Bonding
Network
In the solid state, molecules of 2-amino-4-phenylthiazole are not isolated. They are linked

together by intermolecular hydrogen bonds. Specifically, one of the hydrogen atoms of the

exocyclic amino group (-NH₂) acts as a hydrogen bond donor to the nitrogen atom (N3) of the

thiazole ring of an adjacent molecule.[3] This interaction creates chains of molecules within the

crystal lattice, playing a crucial role in the stability of the overall crystal packing.

Molecule A
(Amino Group H-donor)

N-H···N
Hydrogen Bond

Molecule B
(Thiazole N-acceptor)

N-H···N
Hydrogen Bond

Molecule C
(Amino Group H-donor)

links

links

Click to download full resolution via product page

Caption: Supramolecular assembly via N-H···N hydrogen bonds.
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The structural features of 2-amino-4-phenylthiazole become even more apparent when

compared with its derivatives. The most illustrative comparison is with its protonated salt form.

Comparison: Free Base vs. Hydrobromide Salt
The crystal structure of 2-amino-4-phenylthiazole hydrobromide monohydrate was determined

in 1974 and provides a fascinating contrast to the free base.[7]
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Parameter
2-Amino-4-
phenylthiazole
(Free Base)

2-Amino-4-
phenylthiazole
HBr·H₂O (Salt)

Structural
Implication

Molecular Planarity Nearly planar Significantly twisted

Protonation at the

thiazole nitrogen and

crystal packing forces

disrupt the

conjugation between

the rings.

Dihedral Angle 6.2 (3)°[3] 19.1°[7]

The increased twist in

the salt form reflects a

lower degree of

electronic

delocalization

between the rings.

C4-C6 Bond Length

(Å)
1.473 (5)[3] 1.51[7]

The longer bond in the

salt confirms reduced

double-bond

character, consistent

with the loss of

planarity.

Hydrogen Bonding
Simple N-H···N

interactions[3]

Complex network

involving N-H···Br⁻, C-

H···Br⁻, and O-H···Br⁻

bonds.[7]

The presence of the

bromide ion and water

molecule creates a

much more intricate

and robust 3D

hydrogen-bonding

network,

fundamentally

changing the crystal

packing.

Causality Behind Structural Changes: The protonation of the thiazole ring nitrogen in the salt

form alters the electronic distribution within the molecule. This, combined with the electrostatic
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and hydrogen-bonding interactions with the bromide anion and the water molecule, leads to a

different, more sterically demanding packing arrangement. This new arrangement favors a

twisted conformation of the molecule to maximize stabilizing interactions within the crystal

lattice.

Comparison with Other Thiazole Analogs
The influence of the C4 substituent is a critical factor in the overall structure.

2-Aminothiazole: In the parent compound without the phenyl group, the primary interactions

are also hydrogen bonds, but the lack of the bulky phenyl group leads to a different, simpler

packing arrangement.[3]

2-Amino-4-ferrocenylthiazole: Replacing the phenyl with a bulky, organometallic ferrocenyl

group introduces entirely new intermolecular forces. The crystal packing in this analog is

stabilized by N-H···N hydrogen bonds as well as C-H···π interactions, where a hydrogen

atom interacts with the electron cloud of the cyclopentadienyl ring.[8]

These comparisons underscore a fundamental principle: small changes in the molecular

structure (protonation, substituent identity) can lead to profound differences in the

supramolecular assembly and the resulting crystal structure. Advanced techniques like

Hirshfeld surface analysis can be employed to quantitatively and visually compare the

contributions of these different noncovalent interactions in various derivatives.[9]

Conclusion: From Structure to Function
The single-crystal X-ray structure of 2-amino-4-phenylthiazole reveals a nearly planar molecule

that assembles in the solid state through specific and directional N-H···N hydrogen bonds. This

structural framework provides critical insights for drug development professionals:

Predicting Physicochemical Properties: The planarity and hydrogen-bonding potential directly

influence properties like melting point, solubility, and crystal morphology (polymorphism),

which are critical for drug formulation.

Guiding Drug Design: Understanding the precise 3D geometry and the key interaction points

(the amino H-donor and thiazole N-acceptor) allows for the rational design of derivatives that

can mimic these interactions to bind with biological targets like enzymes or receptors.
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Foundation for Comparison: This well-defined structure serves as an essential baseline for

comparing new, more complex derivatives, helping to elucidate structure-activity

relationships and optimize compounds for enhanced therapeutic efficacy.

By combining detailed experimental protocols with in-depth structural analysis and objective

comparisons, we gain a holistic understanding of 2-amino-4-phenylthiazole, reinforcing the

indispensable role of X-ray crystallography in modern chemical and pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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